

# Application Notes and Protocols for In Vivo Studies with UMM-766

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UMM-766   |           |
| Cat. No.:            | B15568508 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of **UMM-766**, a novel nucleoside analog with potent antiviral activity against orthopoxviruses. The following protocols and data are compiled from recent studies and are intended to facilitate further research and development of this compound.

# **Overview of UMM-766**

**UMM-766** is an orally bioavailable nucleoside inhibitor that has demonstrated significant efficacy in murine models of orthopoxvirus infection.[1][2] As a DNA-dependent RNA polymerase (DdRp) inhibitor, it disrupts viral replication, leading to reduced viral loads and increased survival in infected animals.[3] Its broad-spectrum activity against multiple orthopoxviruses makes it a promising candidate for further investigation as a medical countermeasure.[1][4]

Physicochemical Properties



| Property          | Value         |
|-------------------|---------------|
| Molecular Formula | C12H15FN4O4   |
| Molecular Weight  | 298.27 g/mol  |
| Appearance        | Solid         |
| Solubility        | 10 mM in DMSO |

Source: Probechem

# In Vivo Efficacy and Tolerability Data

In vivo studies in BALB/c mice have demonstrated the dose-dependent efficacy and tolerability of **UMM-766**.

**Tolerability Studies** 

**UMM-766** was well-tolerated in BALB/c mice when administered orally at doses of 1, 3, and 10 mg/kg once daily for 7 days. No adverse physical or behavioral signs of toxicity were observed.

Efficacy Against Vaccinia Virus (VACV) Infection

The efficacy of **UMM-766** was evaluated in BALB/c mice intranasally infected with VACV. Treatment with **UMM-766** by oral gavage began 24 hours post-infection and continued for 7 days.

Table 1: Survival Outcomes in VACV-Infected Mice

| Treatment Group    | Survival Rate (%) |
|--------------------|-------------------|
| Vehicle Control    | 0                 |
| UMM-766 (1 mg/kg)  | 20                |
| UMM-766 (3 mg/kg)  | 60                |
| UMM-766 (10 mg/kg) | 100               |



Data from a lethal VACV challenge model in 7-week-old BALB/c mice.

Table 2: Histopathological Findings in the Lungs of VACV-Infected Mice (Day 6 Post-Infection)

| Treatment Group    | Key Histopathological Findings                                              |
|--------------------|-----------------------------------------------------------------------------|
| Vehicle Control    | Severe necrotizing bronchointerstitial pneumonia with edema and hemorrhage. |
| UMM-766 (10 mg/kg) | Minimal to mild inflammation with rare necrosis.                            |

Qualitative summary from published reports.

# Experimental Protocols Preparation of UMM-766 for Oral Administration

This protocol describes the preparation of a **UMM-766** solution for oral gavage in mice.

## Materials:

- UMM-766 powder
- Sterile saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for aid in dissolution)
- Calibrated micropipettes

## Procedure:

 Calculate the required amount of UMM-766: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the administration volume (typically 5-10 mL/kg for mice). **BENCH** 

• Weigh UMM-766: Accurately weigh the calculated amount of UMM-766 powder.

Dissolve in Saline:

• Add the weighed **UMM-766** to a sterile microcentrifuge tube.

Add the calculated volume of sterile saline solution.

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

• Verify Solution Clarity: Visually inspect the solution to ensure it is clear and free of any

particulate matter.

• Storage: Prepare the dosing solution fresh each day. If short-term storage is necessary, store

at 2-8°C for no longer than 24 hours, protected from light. Allow the solution to return to room

temperature before administration.

In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for evaluating the efficacy of **UMM-766** in a murine

model of orthopoxvirus infection.

Animal Model:

Species: Mouse

Strain: BALB/c

Age: 7-12 weeks

Sex: Both male and female can be used.

**Experimental Groups:** 

• Group 1: Vehicle Control (Saline)

Group 2: UMM-766 (1 mg/kg)



- Group 3: **UMM-766** (3 mg/kg)
- Group 4: UMM-766 (10 mg/kg)

### Procedure:

- Acclimatization: Acclimate the animals to the facility for at least 7 days before the start of the
  experiment.
- Infection: On Day 0, anesthetize the mice (e.g., using isoflurane) and intranasally infect them with a lethal dose of VACV.
- Treatment:
  - Beginning on Day 1 (24 hours post-infection), administer the prepared UMM-766 solution or vehicle control by oral gavage once daily.
  - Continue the daily administration for 7 consecutive days.
- Monitoring:
  - Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
  - Record body weight daily.
  - Record survival daily for 21 days.
- Endpoint: The primary endpoint is survival at Day 21 post-infection. Secondary endpoints can include body weight changes and viral load in tissues at specific time points.
- Histopathology (Optional): At selected time points (e.g., Day 6), a subset of animals from each group can be euthanized for tissue collection (e.g., lungs, nasal cavity) and histopathological analysis.

# **Visualizations**



# Orthopoxvirus Replication Cycle Viral Entry Uncoating Required for Viral DNA Replication & Transcription Inhibition

# Simplified Mechanism of UMM-766 Action

Click to download full resolution via product page

Caption: Simplified mechanism of **UMM-766** as a viral DdRp inhibitor.

Viral Exit





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of UMM-766.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References







- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with UMM-766]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#how-to-prepare-umm-766-for-in-vivo-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com